8-Phenyl-7h-purine
Overview
Description
8-Phenyl-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family Purines are characterized by a fused ring structure composed of a pyrimidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7H-purine typically involves the introduction of a phenyl group to the purine core. One common method is the reaction of 8-bromopurine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 100°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenylboronic acid in the presence of a palladium catalyst.
Major Products Formed: The major products formed from these reactions include oxidized purine derivatives, reduced purine derivatives, and substituted purine compounds with various functional groups.
Scientific Research Applications
8-Phenyl-7H-purine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This inhibition leads to the disruption of cellular proliferation, making it a potential anticancer agent . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
7-Phenyl-7H-purine: Similar structure but with the phenyl group at the 7th position.
8-Phenylxanthine: A xanthine derivative with a phenyl group at the 8th position.
8-Phenylguanine: A guanine derivative with a phenyl group at the 8th position.
Uniqueness: 8-Phenyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-phenyl-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWZFKSDBAAHEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282725 | |
Record name | 8-phenyl-7h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4776-14-1 | |
Record name | NSC27616 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-phenyl-7h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20282725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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